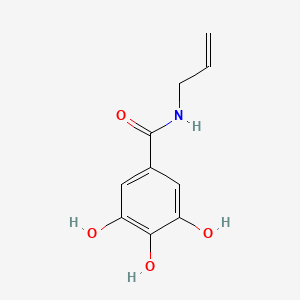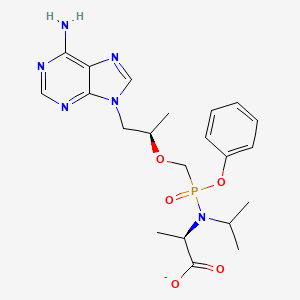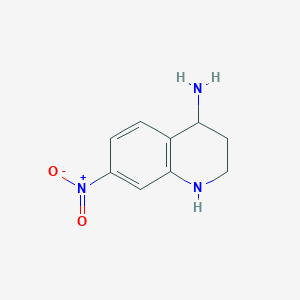
(2R,3S)-2,3-Diaminobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-Diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the use of a novel aldolase enzyme isolated from Streptomyces amakusaensis, which catalyzes a reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield enantiomerically pure this compound . This method is advantageous due to its high enantiomeric purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms are cultivated under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound, often using techniques such as selective adsorption on activated carbon and elution with methanol .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-Diaminobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its unique stereochemistry allows it to interact selectively with chiral receptors and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2,3-Dibromobutanoic acid: A similar compound with bromine atoms instead of amino groups.
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3S)-2,3-Diaminobutanoic acid is unique due to its dual amino groups and specific stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
84122-94-1 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1 |
Clave InChI |
SXGMVGOVILIERA-STHAYSLISA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)N)N |
SMILES canónico |
CC(C(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



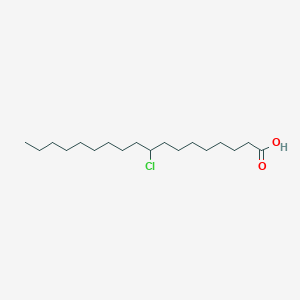
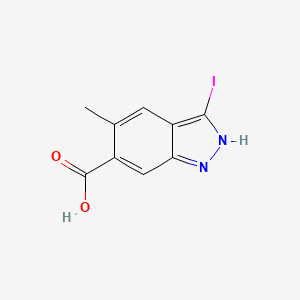
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)
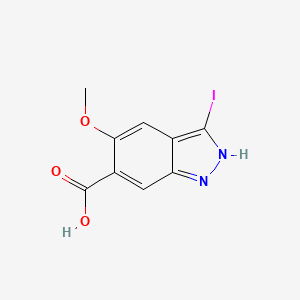
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
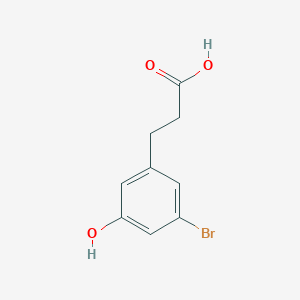
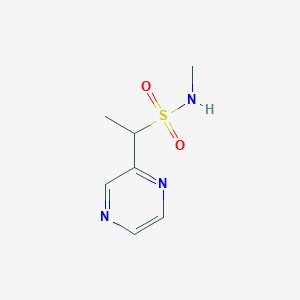
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
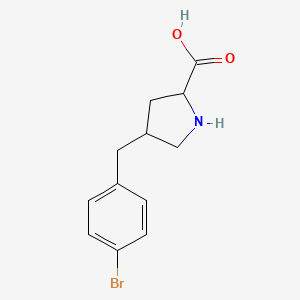
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
